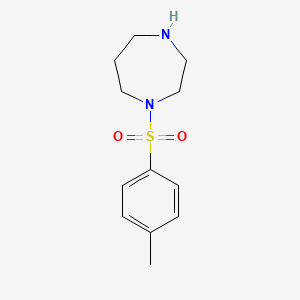

1-(4-Methylphenyl)sulfonyl-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-11-3-5-12(6-4-11)17(15,16)14-9-2-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZDXFSGDLAAAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Analysis of 1 4 Methylphenyl Sulfonyl 1,4 Diazepane and Analogues

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and exploring the conformational landscape of 1-(4-Methylphenyl)sulfonyl-1,4-diazepane. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

NMR spectroscopy is a powerful tool for studying the solution-state structure and dynamics of diazepane systems. nih.gov For 1-(4-Methylphenyl)sulfonyl-1,4-diazepane, the ¹H and ¹³C NMR spectra exhibit characteristic signals corresponding to the tosyl group and the diazepane ring.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, typically as two doublets in the range of 7.0-8.0 ppm due to ortho- and meta-coupling. A singlet for the methyl protons of the tosyl group would appear upfield, around 2.4 ppm. The protons on the seven-membered diazepane ring would present as a series of complex multiplets, due to their diastereotopic nature and the conformational flexibility of the ring.

The ¹³C NMR spectrum provides further structural confirmation, with signals for the quaternary, methine, and methyl carbons of the tosyl group, in addition to the methylene carbons of the diazepane ring. The chemical shifts of the diazepane carbons are sensitive to the ring's conformation.

Dynamic NMR (DNMR) studies at variable temperatures can be employed to investigate the conformational dynamics, such as the ring inversion of the diazepane moiety. At lower temperatures, the rate of inversion slows, potentially leading to the resolution of signals for individual conformers. This allows for the determination of the energy barrier (ΔG‡) for the conformational exchange process. researchgate.net

Table 1: Expected ¹H NMR Chemical Shift Ranges for 1-(4-Methylphenyl)sulfonyl-1,4-diazepane

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to SO₂) | 7.6 - 7.8 | Doublet |

| Aromatic (meta to SO₂) | 7.2 - 7.4 | Doublet |

| Diazepane Ring (CH₂) | 2.8 - 3.6 | Multiplet |

| Tosyl Methyl (CH₃) | 2.4 | Singlet |

Infrared spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of 1-(4-Methylphenyl)sulfonyl-1,4-diazepane is characterized by strong absorption bands indicative of the sulfonamide group.

Key vibrational frequencies include the asymmetric and symmetric stretching of the S=O bonds, which are typically observed in the ranges of 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. openpharmaceuticalsciencesjournal.com The presence of the N-H bond in the diazepane ring would give rise to a stretching vibration around 3300-3400 cm⁻¹. Other characteristic bands include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹) and aromatic C=C stretching vibrations (around 1600 cm⁻¹). openpharmaceuticalsciencesjournal.com

Table 2: Characteristic IR Absorption Bands for 1-(4-Methylphenyl)sulfonyl-1,4-diazepane Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretch | 3300 - 3400 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

| C=C (aromatic) | Stretch | ~1600 |

| S=O (sulfonamide) | Asymmetric Stretch | 1320 - 1350 |

| S=O (sulfonamide) | Symmetric Stretch | 1140 - 1160 |

Data based on similar sulfonamide-containing diazepane structures. openpharmaceuticalsciencesjournal.com

Mass spectrometry confirms the molecular weight and provides information about the molecule's structural components through fragmentation analysis. For 1-(4-Methylphenyl)sulfonyl-1,4-diazepane (Molecular Formula: C₁₂H₁₈N₂O₂S), the expected molecular weight is approximately 270.38 g/mol .

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed. The fragmentation pattern is expected to be dominated by cleavages characteristic of sulfonamides and the diazepane ring. Key fragment ions would include:

The p-toluenesulfonyl cation at m/z 155, resulting from cleavage of the S-N bond.

The tropylium ion at m/z 91, a common fragment from the tolyl group.

Fragments arising from the cleavage and rearrangement of the 1,4-diazepane ring.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, confirming the elemental composition of the compound.

X-ray Crystallography and Solid-State Structural Studies

Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the conformation of the molecule. While the specific crystal structure of 1-(4-Methylphenyl)sulfonyl-1,4-diazepane is not publicly available, the structure of the closely related analogue, 1,4-Ditosyl-1,4-diazepane , offers significant insight. nih.govresearchgate.netnih.gov

Table 3: Crystal Data for the Analogue 1,4-Ditosyl-1,4-diazepane

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₂₄N₂O₄S₂ |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 6.3407 (13) |

| b (Å) | 10.367 (2) |

| c (Å) | 30.516 (6) |

| V (ų) | 2005.9 (7) |

Conformational Dynamics of the 1,4-Diazepane Ring System

The seven-membered 1,4-diazepane ring is inherently flexible and can exist in several low-energy conformations, most commonly variations of chair, boat, and twist-boat forms. nih.gov The substitution of a bulky and electron-withdrawing tosyl group on one of the nitrogen atoms significantly impacts these conformational equilibria.

NMR spectroscopy and computational modeling studies on N,N-disubstituted 1,4-diazepanes have shown that they often adopt a low-energy twist-boat conformation. nih.gov This conformation can be stabilized by intramolecular interactions, such as π-stacking if other aromatic groups are present. The process of ring inversion, where the diazepane ring flips from one conformation to another, is a key dynamic feature. The energy barrier for this process can be quantified using dynamic NMR techniques, providing insight into the ring's flexibility. The increased steric demand of the tosyl group compared to a hydrogen atom is expected to influence the preferred conformation and the barrier to ring inversion.

Atropisomerism and Chirality in Substituted Diazepanes

Chirality in diazepane systems can arise not only from stereogenic centers but also from conformational asymmetry. Even without a chiral carbon, the non-planar seven-membered ring of a diazepane derivative can adopt two non-superimposable, mirror-image conformations (enantiomeric conformers). researchgate.net For most simple diazepanes, the ring flip between these conformers is rapid at room temperature.

However, the introduction of a bulky N-sulfonyl group can introduce another element of stereochemistry: atropisomerism . Atropisomers are stereoisomers that result from hindered rotation around a single bond. In 1-(4-Methylphenyl)sulfonyl-1,4-diazepane, restricted rotation around the N-C(aryl) bond of the sulfonamide linkage can, in principle, lead to stable or separable atropisomers. researchgate.net While the barrier to rotation in the parent compound may be relatively low, substitution on the diazepane ring or the aromatic ring can significantly increase this barrier, allowing for the isolation of individual atropisomers. Studies on N-arylsulfonyl-1,5-benzodiazepin-2-ones, which are close structural analogues, have demonstrated the existence of atropisomers with high rotational stability. researchgate.net This conformational locking can have significant implications for a molecule's interaction with chiral environments, such as biological receptors.